molecular formula C20H20N2O3 B2795734 N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethylbenzamide CAS No. 952969-16-3

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethylbenzamide

Cat. No. B2795734
M. Wt: 336.391
InChI Key: ROXAKDNMKZYQOC-UHFFFAOYSA-N
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Description

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethylbenzamide, commonly known as MIBE, is a chemical compound with potential applications in scientific research. MIBE is an isoxazole-based compound that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for investigating various biological processes. In

Scientific Research Applications

Chemical Reactivity and Derivative Formation

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethylbenzamide and its derivatives have been a subject of research in various chemical contexts. One study focused on the chemical oxidation of a similar compound, highlighting the potential for various oxidation states and derivative formation, including phthalimide and lactame derivatives, through the oxidation of the arylmethyl group (Adolphe-Pierre et al., 1998).

Anticonvulsant Properties

The compound has been explored for its anticonvulsant properties. Research has demonstrated that certain derivatives exhibit considerable anticonvulsant activity, with structural attributes like disubstitution on the phenyl ring and the amide bridge playing significant roles in enhancing this activity (Lepage et al., 1992). Another study investigating the disposition and metabolism of a similar compound in rats highlighted sex differences in pharmacokinetics and metabolism, suggesting potential variability in anticonvulsant effects (Maurizis et al., 1997).

Radiotracer Development

In the field of radiotracer development, research has been conducted to develop potent and selective ligands for receptor imaging. This involves the synthesis of complex molecules using specific precursors and radiolabeling techniques, demonstrating the compound's potential in diagnostic imaging (Hamill et al., 1996).

Photodynamic Therapy

The compound's derivatives have also been explored in the context of photodynamic therapy for cancer treatment. New derivatives with specific substitutions have been synthesized, characterized, and shown to possess properties beneficial for photodynamic therapy, such as high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).

Cycloaddition Reactions

Cycloaddition reactions involving isoxazoles, including compounds similar to N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethylbenzamide, have been studied, revealing the potential for forming pyridine derivatives and understanding the underlying mechanisms of these reactions (Kobayashi & Nitta, 1985).

properties

IUPAC Name

N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-13-4-5-16(10-14(13)2)20(23)21-12-17-11-19(25-22-17)15-6-8-18(24-3)9-7-15/h4-11H,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXAKDNMKZYQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethylbenzamide

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